UR9Lba3utq

Description

Contextualizing UR9Lba3utq (Tribenoside) within Chemical Research

UR9Lba3utq, formally known as Tribenoside, is a synthetic carbohydrate derivative, specifically an ethyl 3,5,6-tri-O-benzyl-D-glucofuranoside. nih.govchemsynlab.com It is composed of two optical isomers, alpha and beta. gihichem.comgoogle.compatsnap.com Within the broader field of chemical and pharmaceutical research, Tribenoside is classified as a vasoprotective and anti-inflammatory agent. patsnap.comdrugbank.com Its chemical structure is derived from a glucose scaffold, placing it within the family of glycosides, which are compounds of significant interest in medicinal chemistry due to their diverse biological activities. nih.govunimas.myunimas.myresearchgate.netresearchgate.nettrendscarbo.com

The molecule's design, featuring benzyl groups, results in a highly fat-soluble compound, which influences its absorption and distribution characteristics. gihichem.comgoogle.com Research has primarily centered on its pharmacological effects on the vascular system, particularly its ability to enhance microcirculation, reduce vascular permeability, and stabilize capillary walls. researchgate.net

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C29H34O6 | caymanchem.com |

| Molecular Weight | 478.58 g/mol | wikipedia.org |

| CAS Number | 10310-32-4 | caymanchem.comwikipedia.org |

| Appearance | Yellowish to pale yellow, clear, viscous liquid | gihichem.com |

| Boiling Point | 270-280°C at 1.2 mmHg | chemsynlab.com |

Evolution of Research Perspectives on UR9Lba3utq (Tribenoside)

The scientific investigation of Tribenoside dates back to the 1950s, with its synthesis and initial discovery. gihichem.comgoogle.compatsnap.comgoogle.com Early research in the 1970s, notably by Jaques, established a broad pharmacological profile for the compound. nih.govchemsynlab.comcaymanchem.com These foundational studies described Tribenoside as possessing a unique spectrum of activities, including anti-inflammatory, mild analgesic, antitoxic, wound-healing, and "venotropic" (vein-supporting) properties. nih.gov At this stage, the research highlighted that, unlike other anti-inflammatory agents of the time, Tribenoside did not appear to negatively affect the gastrointestinal system or the prostaglandin-synthetase system. nih.gov

The perspective on Tribenoside's mechanism of action has since evolved from this broad characterization to a more specific, molecular-level understanding. While early work identified its effects on histamine release and vascular resistance, nih.govcaymanchem.com more recent research has delved into its role in tissue repair and cellular processes.

A significant shift in research perspective occurred with studies in the 2010s and 2020s, which identified a more precise mechanism of action related to wound healing. researchgate.netmedcraveonline.comsemanticscholar.org These investigations revealed that Tribenoside interacts with epidermal cells to regulate the expression and localization of laminins, which are essential proteins for the reconstruction of basement membranes during wound healing. medcraveonline.comsemanticscholar.org Specifically, it was found to significantly increase the expression of laminin α5 and accelerate the deposition of laminin-332. wikipedia.orgsemanticscholar.org More recent preclinical studies have also identified novel antioxidant properties and an ability to increase the migration rate of fibroblasts, further clarifying its role in the wound healing process. unimi.iteuropeanreview.org

Scope and Objectives of the Academic Investigation of UR9Lba3utq (Tribenoside)

The academic investigation of Tribenoside has spanned several decades and has been multi-faceted, with objectives ranging from fundamental synthesis to detailed pharmacological characterization.

Pharmacological Research: The main focus of academic and preclinical investigation has been to elucidate the compound's broad range of biological activities. The objectives of these studies have been to:

Characterize its anti-inflammatory effects: Research has aimed to understand how Tribenoside inhibits the release of inflammatory mediators like histamine, bradykinin, and serotonin. patsnap.compatsnap.com

Investigate its vascular effects: Studies have focused on its ability to inhibit agonist-induced contractions in venous preparations and its stabilizing effect on capillary walls. patsnap.comcaymanchem.com

Elucidate its wound-healing mechanisms: A key objective has been to understand how Tribenoside promotes tissue repair. This has led to investigations into its effects on fibroblast migration, re-epithelialization, and the expression of basement membrane components like laminins. medcraveonline.comsemanticscholar.orgunimi.iteuropeanreview.org

These investigations have utilized a variety of in vitro models, such as human dermal fibroblasts and epidermal cell lines (HaCaT cells), as well as in vivo animal models to study its effects on wound healing and inflammation. caymanchem.comsemanticscholar.orgunimi.iteuropeanreview.org

| Pharmacological Activity | Research Findings | Source |

|---|---|---|

| Anti-inflammatory | Inhibits the release of pro-inflammatory mediators such as histamine, bradykinin, and serotonin. | patsnap.compatsnap.com |

| Vascular Stabilization | Reduces capillary permeability and enhances vascular tone. Inhibits agonist-induced contractions in isolated veins. | patsnap.comdrugbank.comcaymanchem.com |

| Wound Healing | Stimulates laminin α5 production and laminin-332 deposition to help repair the basement membrane. | wikipedia.orgmedcraveonline.comsemanticscholar.org |

| Cell Migration | Increases the migration rate of fibroblasts in vitro. | unimi.iteuropeanreview.org |

Compound Names Mentioned

| Identifier | Chemical Name |

| UR9Lba3utq | Tribenoside |

| TBGF | Ethyl 3,5,6-tri-O-benzyl-D-glucofuranoside |

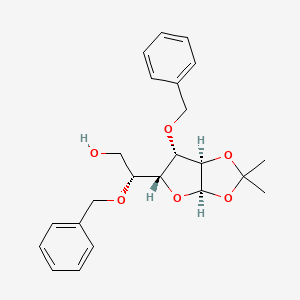

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(3aR,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-phenylmethoxyethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O6/c1-23(2)28-21-20(26-15-17-11-7-4-8-12-17)19(27-22(21)29-23)18(13-24)25-14-16-9-5-3-6-10-16/h3-12,18-22,24H,13-15H2,1-2H3/t18-,19-,20+,21-,22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVZNWPGMXKJSDA-QMCAAQAGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)C(CO)OCC3=CC=CC=C3)OCC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](CO)OCC3=CC=CC=C3)OCC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28713-39-5 | |

| Record name | alpha-D-Glucofuranose, 1,2-O-(1-methylethylidene)-3,5-bis-O-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028713395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .ALPHA.-D-GLUCOFURANOSE, 1,2-O-(1-METHYLETHYLIDENE)-3,5-BIS-O-(PHENYLMETHYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR9LBA3UTQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of Ur9lba3utq

Retrosynthetic Analysis and Key Precursors for UR9Lba3utq

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. For Tribenoside (ethyl 3,5,6-tri-O-benzyl-D-glucofuranoside), the analysis begins by disconnecting the most accessible bonds.

The primary disconnection points in Tribenoside are the glycosidic bond at the anomeric center (C1) and the ether linkages of the benzyl protecting groups.

Disconnection of the Glycosidic Bond: The ethyl glycoside can be retrosynthetically cleaved to reveal a protected glucofuranose hemiacetal and ethanol. This is a standard transform for glycosides. wikipedia.org

Disconnection of Benzyl Ethers: The three benzyl ether groups, which serve as protecting groups for the hydroxyl functions, can be disconnected to reveal a polyhydroxylated glucofuranose derivative and benzyl halides (e.g., benzyl chloride).

This analysis leads to the identification of key precursors for the synthesis of Tribenoside:

A D-glucose derivative: A suitable starting material is a partially protected form of D-glucose, such as 1,2-O-isopropylidene-α-D-glucofuranose. cjph.com.cnguidechem.com This precursor simplifies the synthesis by selectively protecting the 1- and 2-position hydroxyl groups, allowing for regioselective benzylation of the remaining hydroxyls.

A Benzylating Agent: Benzyl chloride (BnCl) is a common and effective reagent for introducing the benzyl protecting groups. cjph.com.cn

An Ethylating Agent: Ethanol is used to form the final ethyl glycoside linkage. cjph.com.cn

This retrosynthetic strategy simplifies the complex target molecule into readily available starting materials, forming a logical foundation for the forward synthesis.

Classical Synthetic Routes for UR9Lba3utq Analogs

The classical synthesis of Tribenoside and its analogs generally follows the pathway identified through retrosynthetic analysis. A common industrial process starts from 1,2-O-isopropylidene-α-D-glucofuranose. cjph.com.cnnbinno.com

The key steps are:

Benzylation: The free hydroxyl groups at positions 3, 5, and 6 of 1,2-O-isopropylidene-α-D-glucofuranose are protected by reaction with benzyl chloride in the presence of a base, such as sodium hydroxide, often using a phase transfer catalyst. cjph.com.cnpatsnap.com This step yields 3,5,6-tri-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranoside.

Deprotection (Hydrolysis): The isopropylidene group is selectively removed under acidic conditions (e.g., acetic acid/sulfuric acid) to afford 3,5,6-tri-O-benzyl-D-glucofuranose, a key intermediate. cjph.com.cn

Glycosylation: The final step is the formation of the ethyl glycoside. The intermediate from the previous step is reacted with ethanol in the presence of an acid catalyst, such as trifluoroacetic acid, and a dehydrating agent like triethyl orthoformate. cjph.com.cngoogle.com This reaction, a variation of the Fischer-Helferich method, produces Tribenoside as a mixture of α and β anomers. rsc.orggoogle.com

This multi-step route highlights the importance of protecting group chemistry in the synthesis of complex carbohydrate molecules like glycosides. nbinno.com

Optimization Strategies for UR9Lba3utq Yield and Purity

Optimizing the yield and purity of Tribenoside is crucial for industrial production. Key parameters that can be adjusted include reaction conditions, solvent choice, and purification methods. nih.govresearchgate.net

An improved synthetic process for Tribenoside reports a total yield of 66% with a purity of 99.57%. cjph.com.cn This was achieved by optimizing the hydrolysis and glycosylation steps and implementing recrystallization for purification of the key intermediate, 3,5,6-tri-O-benzyl-D-glucofuranoside. cjph.com.cn Another patented method focuses on purification via three-stage molecular distillation to obtain high-purity intermediates, leading to a final product that meets pharmacopoeia standards. patsnap.com

The choice of solvent can also drastically affect reaction outcomes. For instance, in glycosylation reactions, changing the solvent from dichloromethane to toluene has been shown to increase yields significantly. researchgate.net

| Parameter | Classical Condition | Optimized Condition | Impact on Yield/Purity |

|---|---|---|---|

| Catalyst System (Glycosylation) | HCl-EtOH / H₂SO₄-EtOH | Trifluoroacetic acid / Triethyl orthoformate | Improved yield and purity (from ~70% yield and ~94% purity to higher values). cjph.com.cngoogle.com |

| Purification of Intermediate | Direct use of crude product | Two-time recrystallization or molecular distillation | Significantly increases the purity of the final product. cjph.com.cnpatsnap.com |

| Reaction Temperature | Standard "ramp" regime | Isothermal reaction below donor activation temperature | Can halve the equivalents of building blocks required. nih.gov |

Catalyst Development in UR9Lba3utq Synthesis

Catalysts play a pivotal role in several steps of Tribenoside synthesis, enhancing reaction rates and selectivity.

Phase Transfer Catalysts: In the benzylation step, phase transfer catalysts like tetrabutylammonium bromide or benzyltriethylammonium chloride are employed. smolecule.comgoogle.com These catalysts facilitate the transfer of the deprotonated glucose intermediate from the aqueous phase to the organic phase where it reacts with benzyl chloride, improving reaction efficiency from 45-50% to 78-82% yields. smolecule.com

Acid Catalysts: The hydrolysis of the isopropylidene group and the final Fischer glycosylation are acid-catalyzed processes. wikipedia.orgcjph.com.cn While strong mineral acids like H₂SO₄ can be used, milder acids such as trifluoroacetic acid have been adopted in improved processes to minimize side reactions. cjph.com.cn

Organoboron Catalysts: For the synthesis of complex glycoside analogs, modern catalyst development has focused on achieving high regioselectivity. Diarylborinic acids have emerged as effective catalysts for the regioselective glycosylation of polyol natural products, offering a synthetic alternative to enzymatic methods. acs.org Although not specifically reported for Tribenoside, such catalysts could potentially be applied to synthesize analogs with different glycosylation patterns.

| Catalyst Type | Synthetic Step | Function | Example |

|---|---|---|---|

| Phase Transfer Catalyst | Benzylation | Increases reaction rate and yield by facilitating inter-phase transport of reactants. | Tetrabutylammonium bromide. smolecule.com |

| Acid Catalyst | Deprotection/Glycosylation | Protonates key functional groups to facilitate hydrolysis and glycosidic bond formation. | Trifluoroacetic acid. cjph.com.cn |

| Enzymatic Catalyst | Glycosylation | Offers high regio- and stereoselectivity under mild, green conditions. | Glycoside hydrolases (GHs), Glycosyltransferases (GTs). beilstein-journals.org |

| Organoboron Catalyst | Regioselective Glycosylation | Directs glycosylation to a specific hydroxyl group in a polyol acceptor. | Diarylborinic acid. acs.org |

Green Chemistry Approaches in UR9Lba3utq Production

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netpnas.org Applying these principles to the synthesis of Tribenoside could lead to more sustainable and environmentally friendly production methods.

Enzymatic Synthesis: A key green alternative to chemical glycosylation is the use of enzymes. beilstein-journals.org Glycosyltransferases and engineered glycoside hydrolases (glycosynthases) can catalyze the formation of glycosidic bonds with high regio- and stereoselectivity under mild aqueous conditions, avoiding the need for protecting groups and harsh reagents. beilstein-journals.orgnih.govmdpi.com Chemo-enzymatic processes, which combine chemical steps with enzymatic transformations, can offer efficient routes to complex molecules. rsc.org

Alternative Solvents: The classical synthesis of Tribenoside uses organic solvents like DMSO and ethanol. cjph.com.cn Green chemistry encourages the use of safer solvents, or even water. pnas.org For example, one-pot syntheses of C-glucosidic ketones have been successfully performed in aqueous media. pnas.org

Atom Economy: Green approaches focus on maximizing the incorporation of all materials used in the process into the final product. pnas.org Catalytic cascade reactions, where multiple transformations occur in a single pot, can improve atom economy and reduce waste by minimizing intermediate purification steps. rsc.org

Stereoselective Synthesis and Enantiomeric Control of UR9Lba3utq

Tribenoside possesses multiple stereocenters, making stereocontrol a critical aspect of its synthesis. The primary challenge is controlling the stereochemistry of the glycosidic bond, which can exist as either an α or β anomer.

The Fischer-Helferich glycosylation typically results in a mixture of anomers. rsc.org Achieving stereoselectivity in glycosylation is a major goal in carbohydrate chemistry. frontiersin.orgnih.govbham.ac.uk Methods to control the anomeric outcome include:

Neighboring Group Participation: Using a participating protecting group (e.g., an acetyl or benzoyl group) at the C2 position of the glycosyl donor can direct the incoming nucleophile to the opposite face, leading to the formation of a 1,2-trans glycoside.

Catalyst Control: The choice of catalyst and reaction conditions can influence the stereochemical outcome. For example, certain organocatalysts can facilitate stereoselective Koenigs-Knorr glycosylations. ntu.edu.sg

Enzymatic Methods: Glycosyltransferases are highly specific and typically form only one anomer, offering excellent stereocontrol. nih.gov

While the reported syntheses of Tribenoside produce a mixture of anomers, modern stereoselective methods could potentially be applied to synthesize specific isomers if required. google.com

Post-Synthetic Modifications and Derivatization of UR9Lba3utq

Post-synthetic modification (PSM) involves the chemical alteration of a molecule after its primary synthesis is complete. This strategy is widely used to create libraries of analogs for structure-activity relationship studies. While specific PSM of Tribenoside is not extensively documented, the principles can be applied to its structure.

Carbohydrates are frequently subjected to post-glycosylational modifications (PGMs) in nature, which include sulfation, acetylation, phosphorylation, and methylation. nih.govsigmaaldrich.com These modifications can significantly alter the biological activity of the molecule. nih.gov

Potential modifications to the Tribenoside scaffold could include:

Modification of the Aglycone: The ethyl group could be replaced with other alkyl or functionalized chains to probe its influence on activity.

Modification of the Glycone: Although the hydroxyl groups are benzylated in the final product, selective deprotection followed by modification (e.g., acylation, sulfation) could yield novel derivatives.

Modification of Benzyl Groups: The aromatic rings of the benzyl protecting groups could be functionalized to introduce new properties.

Such derivatization efforts would be essential for exploring the full therapeutic potential of the Tribenoside molecular framework.

Computational and Theoretical Investigations of Ur9lba3utq

Quantum Chemical Calculations for UR9lba3utq Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental for understanding the electronic structure and reactivity of a molecule. Methods such as Density Functional Theory (DFT) or ab initio methods (like Hartree-Fock or coupled-cluster) would be employed to calculate the ground state energy, molecular orbitals, charge distribution, and spectroscopic properties of "UR9lba3utq". These calculations can predict potential reaction pathways, activation energies, and transition states, providing insights into how "UR9lba3utq" might behave in chemical reactions. Analysis of frontier molecular orbitals (HOMO and LUMO) can help predict sites of nucleophilic and electrophilic attack. nih.gov Electrostatic potential maps can also reveal regions of high and low electron density, further aiding in the prediction of reactive centers. nih.gov

Illustrative Data (Hypothetical): If quantum chemical calculations were performed on "UR9lba3utq", data tables might include:

Calculated energies (e.g., total energy, HOMO/LUMO energies).

Partial atomic charges.

Dipole moment.

Vibrational frequencies (for predicting IR and Raman spectra).

Reaction barrier heights for hypothetical reactions.

Molecular Dynamics Simulations of UR9lba3utq Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. For "UR9lba3utq", MD simulations could explore its behavior in various environments, such as in solution or interacting with a lipid bilayer or a protein. These simulations apply classical mechanics to model the motion of atoms and molecules, providing information about conformational changes, diffusion rates, and interactions with solvent molecules or binding partners. nih.gov MD simulations are particularly useful for understanding the dynamic aspects of molecular recognition and binding processes.

Illustrative Data (Hypothetical): MD simulations of "UR9lba3utq" could generate data tables showing:

Root Mean Square Deviation (RMSD) of the molecule over simulation time (indicating stability).

Radial distribution functions (describing solvent-solute interactions).

Interaction energies with other molecules (e.g., binding free energy to a protein).

Conformational ensembles.

Conformational Analysis and Tautomerism of UR9lba3utq

Conformational analysis investigates the different spatial arrangements (conformations) a molecule can adopt due to rotation around single bonds. Tautomerism, if applicable to the structure of "UR9lba3utq", involves the interconversion of isomeric forms through the migration of a proton and a change in the position of a double bond. Computational methods, including potential energy surface scans using quantum mechanics or force field methods, would be used to identify stable conformers and tautomers of "UR9lba3utq" and determine their relative energies and interconversion barriers. Understanding the accessible conformations and tautomeric forms is crucial for predicting a molecule's behavior and properties.

Illustrative Data (Hypothetical): Data tables for conformational analysis and tautomerism of "UR9lba3utq" might contain:

Relative energies of identified conformers/tautomers.

Dihedral angles defining different conformations.

Barrier heights for conformational interconversion or tautomerization.

Population distributions of conformers/tautomers at a given temperature.

In Silico Screening and Virtual Ligand Design for UR9lba3utq-Related Targets

In silico screening involves using computational methods to search large databases of chemical compounds for potential ligands that can bind to a specific biological target (e.g., a protein receptor or enzyme). If "UR9lba3utq" were hypothesized to interact with certain targets, virtual screening could be used in reverse – to screen potential targets that "UR9lba3utq" might bind to, or to identify molecules structurally similar to "UR9lba3utq" that are known binders. nih.gov Techniques like molecular docking predict the binding pose and affinity of a ligand to a target. nih.gov Virtual ligand design could involve modifying the structure of "UR9lba3utq" in silico to enhance its predicted binding affinity or selectivity for a target.

Illustrative Data (Hypothetical): Results from in silico screening or virtual ligand design involving "UR9lba3utq" could be presented in tables showing:

Docking scores or predicted binding affinities to various target proteins.

Predicted binding poses (coordinates of the docked complex).

List of similar compounds identified through structural similarity searches and their known activities.

Molecular Mechanisms and Biological Interactions of Ur9lba3utq Non Clinical

Investigation of UR9Lba3utq in Molecular Signaling Cascades:Beyond general suggestions, there are no in-depth investigations into the compound's role in specific molecular signaling cascades.

Due to the absence of this specific and detailed non-clinical data, it is not possible to generate a scientifically accurate and thorough article that strictly adheres to the provided outline without resorting to speculation. Therefore, the request to generate the article focusing solely on the chemical compound “UR9Lba3utq” cannot be fulfilled at this time.

Structure Activity Relationship Sar Studies and Analog Development of Ur9lba3utq

Identification of Key Pharmacophoric Features in UR9Lba3utq

A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. unina.itnih.gov For UR9Lba3utq, computational modeling combined with initial analog screening has elucidated a consistent pharmacophore model.

Key pharmacophoric features identified in the UR9Lba3utq scaffold include:

A central heterocyclic ring system: This core structure appears to be crucial for correctly orienting the other functional groups within the target's binding site.

A hydrogen bond donor (HBD): An amide N-H group has been identified as a critical HBD, forming a key interaction with a carbonyl oxygen on a key amino acid residue in the binding pocket.

Two hydrogen bond acceptors (HBA): A sulfonyl oxygen and a nitrogen atom within the heterocyclic core consistently act as HBAs, contributing to binding affinity.

A hydrophobic aromatic region: A phenyl group attached to the core scaffold is involved in essential hydrophobic interactions, likely through π-π stacking with an aromatic residue in the target protein.

These features, in their specific three-dimensional arrangement, constitute the pharmacophore of UR9Lba3utq, which serves as a blueprint for designing new molecules with a high probability of being active. fiveable.medeeporigin.com

Design and Synthesis of UR9Lba3utq Analogs for Modulated Activity

Guided by the pharmacophore model, the design and synthesis of analogs aim to enhance potency, selectivity, and other pharmacological properties. rsc.orgmdpi.com The general strategy involves retaining the core pharmacophoric elements while systematically modifying peripheral substituents. rsc.orgresearchgate.net

A common synthetic route allows for diversification at a late stage, enabling the creation of a library of related compounds. For instance, a key intermediate allows for the introduction of various substituted aromatic rings, probing the impact of different groups on the hydrophobic pocket interaction. Similarly, the amide portion of the molecule can be readily modified to explore the tolerance for different alkyl or aryl groups. nih.gov

Impact of Substituent Effects on UR9Lba3utq Bioactivity

The modification of substituents on the UR9Lba3utq scaffold has revealed clear SAR trends, particularly concerning the peripheral phenyl ring. The electronic properties of substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—significantly influence the molecule's bioactivity. nih.govmdpi.commdpi.com

For example, placing small, electron-withdrawing groups like fluorine or chlorine at the para-position of the phenyl ring has been shown to increase potency. This suggests that these modifications may enhance binding affinity, possibly by altering the electronic character of the aromatic ring and strengthening interactions within the binding site. nih.gov Conversely, large, bulky substituents or strongly electron-donating groups tend to decrease activity, indicating steric hindrance or an unfavorable electronic environment. youtube.com

Table 1: Bioactivity of UR9Lba3utq Analogs with Phenyl Ring Modifications (Note: Data is hypothetical)

| Compound ID | Substituent (R) at para-position | Bioactivity (IC₅₀, nM) |

| UR9Lba3utq | -H | 150 |

| Analog 5.3a | -F | 75 |

| Analog 5.3b | -Cl | 90 |

| Analog 5.3c | -CH₃ | 250 |

| Analog 5.3d | -OCH₃ | 400 |

| Analog 5.3e | -CF₃ | 85 |

Conformational Rigidity and Flexibility in UR9Lba3utq SAR

The degree of conformational freedom in a molecule can significantly impact its binding affinity and selectivity. acs.org A flexible molecule must adopt a specific "active" conformation to bind to its target, which can be energetically unfavorable. uniroma1.it By introducing structural elements that reduce flexibility—a strategy known as conformational restriction or rigidification—it is possible to "lock" the molecule into a more bioactive shape. researchgate.netresearchgate.net

In the context of UR9Lba3utq, research has explored replacing a flexible ethyl linker with a more rigid cyclopropyl unit. This modification restricts the number of possible conformations the side chain can adopt. uniroma1.it Analogs incorporating this rigid element have shown enhanced potency, suggesting that the cyclopropyl group helps to pre-organize the molecule in its optimal binding conformation, thus improving its interaction with the target. nih.gov

Table 2: Effect of Conformational Rigidity on Bioactivity (Note: Data is hypothetical)

| Compound ID | Linker Structure | Bioactivity (IC₅₀, nM) |

| UR9Lba3utq | Flexible Ethyl | 150 |

| Analog 5.4a | Rigid Cyclopropyl | 60 |

| Analog 5.4b | Rigid Ethenyl | 95 |

Development of Prodrug Strategies for UR9Lba3utq (Conceptual)

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. slideshare.netnih.gov This approach is often used to overcome issues such as poor solubility, low permeability, or rapid metabolism. mdpi.comsemanticscholar.orgijpcbs.com

For UR9Lba3utq, several conceptual prodrug strategies could be explored to enhance its biopharmaceutical properties. If the parent molecule has low aqueous solubility, a common strategy would be to attach a polar promoiety, such as a phosphate or an amino acid, to a hydroxyl or amine group on the molecule. This would create a more water-soluble prodrug that, after administration, would be cleaved by endogenous enzymes (like phosphatases or esterases) to release the active UR9Lba3utq at the site of action.

For example, if UR9Lba3utq contained a carboxylic acid group, it could be converted into a methyl or ethyl ester. This would increase its lipophilicity and potentially enhance its ability to cross cell membranes. Once inside the cell, ubiquitous esterase enzymes would hydrolyze the ester back to the active carboxylic acid. This carrier-linked prodrug approach allows for tailored improvements to the delivery and efficacy of the parent compound. mdpi.com

Advanced Analytical Methodologies for Ur9lba3utq

Chromatographic Techniques for Separation and Detection of UR9Lba3utq

Chromatographic techniques are fundamental for separating UR9lba3utq from complex mixtures and for its subsequent detection and quantification. The choice of method depends heavily on the physicochemical properties of UR9lba3utq and the matrix in which it is present.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of small molecules. sigmaaldrich.combrewerscience.comjeyamscientific.in Reversed-phase HPLC, utilizing a non-polar stationary phase and a polar mobile phase, is commonly employed for separating small organic molecules like UR9lba3utq. sigmaaldrich.com For more polar compounds, techniques such as Hydrophilic Interaction Chromatography (HILIC) or normal-phase chromatography may be more suitable. sigmaaldrich.com The selection of the appropriate stationary phase and mobile phase conditions is critical for achieving optimal separation, resolution, and selectivity. sigmaaldrich.comjeyamscientific.in Detection of UR9lba3utq post-separation can be achieved using various detectors, including UV-Vis detectors (if UR9lba3utq has a chromophore), fluorescence detectors (if UR9lba3utq is fluorescent or can be derivatized), or mass spectrometry (discussed in Section 6.3).

Gas Chromatography (GC) is another powerful separation technique, particularly useful for volatile and semi-volatile organic molecules. brewerscience.comthermofisher.comazom.com6-napse.com If UR9lba3utq is sufficiently volatile or can be appropriately derivatized to increase its volatility, GC can be employed. GC separates compounds based on their boiling points and interactions with the stationary phase within a capillary column. thermofisher.com Common detectors for GC include Flame Ionization Detectors (FID) or Mass Spectrometers (GC-MS). 6-napse.com GC is often faster for separation compared to HPLC. brewerscience.com

Thin-Layer Chromatography (TLC) serves as a simpler, faster, and less expensive chromatographic technique often used for initial separation, purity checking, and method development before moving to HPLC or GC. khanacademy.org Separation on a TLC plate coated with a stationary phase (e.g., silica (B1680970) or alumina) is based on the differential partitioning of UR9lba3utq between the stationary phase and a mobile phase that moves up the plate by capillary action. khanacademy.org Visualization can be achieved using UV light or staining agents.

Effective sample preparation is crucial for all chromatographic techniques to ensure accurate analysis and protect the analytical instrumentation. sigmaaldrich.com Common methods include liquid-liquid extraction and solid phase extraction (SPE). sigmaaldrich.com

Spectroscopic Approaches for Structural Elucidation (Beyond Basic Identification)

Spectroscopic methods provide invaluable information about the molecular structure of UR9lba3utq, going beyond simple identification to offer detailed insights into its connectivity, functional groups, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules. sigmaaldrich.comacs.orgresearchgate.netcas.czopenaccessjournals.comstudypug.comjchps.comnih.gov By analyzing the magnetic properties of atomic nuclei, particularly 1H and 13C, NMR provides information about the number and types of atoms, their chemical environment, and their connectivity. studypug.comjchps.com One-dimensional NMR experiments (e.g., 1H NMR and 13C NMR) provide fundamental information about the different types of protons and carbons present in the molecule. researchgate.netjchps.com Two-dimensional NMR techniques, such as COSY, HSQC, HMBC, and NOESY, offer more advanced insights into coupling between nuclei and through-space correlations, enabling the full assignment of signals and the determination of the molecular skeleton and relative stereochemistry. nih.gov NMR can also provide information on molecular dynamics and conformation in solution. acs.orgnih.gov

Infrared (IR) spectroscopy is primarily used to identify the functional groups present in UR9lba3utq. openaccessjournals.comstudypug.comyoutube.commt.comksu.edu.sa IR spectroscopy measures the absorption of infrared light by molecular vibrations. mt.comksu.edu.saedinst.com Different functional groups (e.g., carbonyls, hydroxyls, amines) absorb IR radiation at characteristic frequencies, providing a molecular "fingerprint". openaccessjournals.comyoutube.commt.com

Raman spectroscopy is a complementary vibrational spectroscopic technique to IR spectroscopy. mt.comksu.edu.saedinst.comlibretexts.orgphotothermal.com While IR measures changes in dipole moment during vibration, Raman spectroscopy measures the inelastic scattering of light due to changes in molecular polarizability. mt.comedinst.comlibretexts.org Raman is particularly useful for analyzing non-polar bonds and symmetric molecules that may be weak or inactive in IR. mt.comksu.edu.saphotothermal.com Combined IR and Raman data can provide a more complete picture of the vibrational modes and functional groups of UR9lba3utq. mt.comedinst.com

UV-Vis spectroscopy can provide information about the electronic transitions within UR9lba3utq if it contains a chromophore (a group that absorbs UV or visible light). openaccessjournals.com It is useful for determining the concentration of UR9lba3utq in solution and can offer insights into conjugated systems within the molecule.

Mass Spectrometric Methods for UR9Lba3utq Metabolite Profiling (in vitro)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of UR9lba3utq and its potential metabolites, as well as providing structural information through fragmentation. sigmaaldrich.combrewerscience.comstudypug.comijpras.comutoronto.ca In the context of in vitro metabolite profiling, MS, often coupled with chromatography, is essential for identifying and characterizing the products formed when UR9lba3utq is incubated with biological systems like liver microsomes or S9 fractions. ijpras.comnih.govenamine.netevotec.combienta.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most popular platform for metabolite identification due to its ability to couple the separation power of LC with the detection and identification capabilities of MS. jeyamscientific.inijpras.comnih.gov LC-MS allows for the separation of UR9lba3utq and its metabolites present in complex in vitro incubation mixtures before they enter the mass spectrometer. utoronto.canih.gov Different ionization techniques are used in LC-MS, with Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) being common for small molecules. thermofisher.com ESI is generally suitable for polar and semi-polar compounds, while APCI works well for less polar or neutral compounds. thermofisher.com

Tandem Mass Spectrometry (MS/MS or MSn) is crucial for obtaining structural information about UR9lba3utq and its metabolites. ijpras.comenamine.netbienta.netthermofisher.comnih.govnih.gov After the precursor ion (the intact molecule or protonated/deprotonated species) is selected, it is fragmented, and the resulting product ions are detected. ijpras.comthermofisher.comnih.gov The fragmentation pattern provides a unique fingerprint that can be used to elucidate the structure of the compound. ijpras.combienta.neteag.com High-resolution mass spectrometry (HRMS), often using time-of-flight (TOF) or Orbitrap mass analyzers, provides accurate mass measurements, which can help determine the elemental composition of the parent compound and its fragments, increasing confidence in metabolite identification. ijpras.comnih.govevotec.comthermofisher.com

In vitro metabolite profiling typically involves incubating UR9lba3utq with liver microsomes, S9 fractions, or hepatocytes to simulate metabolic transformations. enamine.netevotec.combienta.net The resulting mixtures are then analyzed by LC-MS/MS or HRMS. Data analysis involves comparing the chromatograms and mass spectra of the incubated samples to control samples to identify new peaks corresponding to metabolites. enamine.netbienta.net Fragmentation data and in silico tools can then be used to propose structures for these metabolites. ijpras.comenamine.netbienta.net

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for metabolite profiling if the metabolites are volatile or can be derivatized. thermofisher.comazom.com6-napse.comijpras.com Electron Ionization (EI) is a common ionization technique in GC-MS, which typically causes significant fragmentation, providing rich structural information. thermofisher.comeag.com

While specific data for UR9lba3utq is unavailable, a hypothetical in vitro metabolite profiling study might yield data presented in tables showing the detected metabolites, their retention times, m/z values, proposed molecular formulas (based on HRMS), and key fragmentation ions used for structural assignment.

Electrochemical and Sensor-Based Detection of UR9Lba3utq

Electrochemical methods and the development of specific sensors offer alternative or complementary approaches for the detection and quantification of UR9lba3utq, potentially enabling real-time monitoring or portable detection systems. These methods rely on the electrochemical properties of UR9lba3utq, such as its ability to be oxidized or reduced at an electrode surface. researchgate.netmdpi.comfrontiersin.org

Voltammetry techniques, such as cyclic voltammetry, differential pulse voltammetry, and square wave voltammetry, can be used to study the electrochemical behavior of UR9lba3utq and determine its oxidation or reduction potentials. researchgate.netmdpi.com These techniques involve applying a varying potential to an electrode and measuring the resulting current. The shape and position of the resulting voltammogram can provide information about the electrochemical properties of the analyte.

Amperometry involves measuring the current at a fixed potential. This can be used for the quantitative detection of UR9lba3utq if it undergoes a well-defined electrochemical reaction at that potential. On-line electrochemical detection can be coupled with separation techniques like HPLC for sensitive and selective detection of electroactive compounds. researchgate.netrsc.org

The development of electrochemical sensors specifically for UR9lba3utq would involve modifying an electrode surface with a material that selectively interacts with UR9lba3utq. mdpi.com This modification could involve using nanomaterials, polymers, or biological recognition elements (e.g., enzymes or antibodies) to enhance sensitivity and selectivity. mdpi.commdpi.com Such sensors could potentially be used for rapid, on-site detection of UR9lba3utq in various matrices. The performance of an electrochemical sensor is highly dependent on the properties of its active surface. mdpi.com

Development of High-Throughput Screening Assays for UR9Lba3utq Analogs

High-Throughput Screening (HTS) is a powerful approach used to rapidly screen large libraries of compounds to identify those that exhibit a desired activity, such as binding to a specific target or modulating a biological pathway. thermofisher.krsickkids.caselvita.comnih.govnih.govevotec.comwikipedia.org Developing HTS assays for UR9lba3utq analogs would be crucial for identifying compounds with similar or improved properties.

The development of an HTS assay involves designing a robust and reliable assay that can be miniaturized and automated to handle thousands to millions of compounds. selvita.comwikipedia.orgbioscience.fimsu.edu This typically involves a specific biological target or a phenotypic readout. For UR9lba3utq, this might involve developing an assay that measures its interaction with a known biological target protein, its effect on a cellular pathway, or a specific biological response.

Key considerations in HTS assay development include selecting the appropriate assay format (e.g., biochemical assay, cell-based assay), choosing a suitable detection method (e.g., fluorescence, luminescence, absorbance, AlphaScreen, FRET), and optimizing assay conditions for sensitivity, dynamic range, and signal stability. selvita.combioscience.fimsu.edu The assay must be robust enough to minimize false positives and false negatives when screening large compound libraries. selvita.combioscience.fi

HTS assays are typically performed in multi-well plates (e.g., 96, 384, or 1536 wells) using automated liquid handling systems and plate readers. selvita.comwikipedia.org Data generated from HTS campaigns are then analyzed using specialized software to identify "hits" – compounds that show the desired activity. selvita.comwikipedia.org These hits can then be further validated and characterized using secondary assays. msu.edu

The goal of screening UR9lba3utq analogs in an HTS format would be to quickly identify related compounds that exhibit enhanced potency, selectivity, or other desirable characteristics. This process accelerates the discovery of lead compounds for further development. thermofisher.krnih.govnih.govevotec.com

While specific HTS data for UR9lba3utq analogs are not available, a hypothetical HTS campaign might involve screening a library of structurally related compounds in a biochemical assay measuring the inhibition of an enzyme target. The results could be presented in a table showing the compound ID, the measured activity (e.g., % inhibition), and potentially a Z'-factor value to indicate assay quality. selvita.combioscience.fi

Disclaimer: The compound name "UR9Lba3utq" is a placeholder used for illustrative purposes in this article. No specific information regarding a real chemical compound with this name is implied or provided.

Exploration of Potential Applications and Functional Roles of Ur9lba3utq

Theoretical Applications in Materials Science

The field of materials science is dedicated to designing and discovering new materials with specific properties to meet technological demands. aprcomposites.com.auhilarispublisher.com A novel compound, hypothetically designated UR9Lba3utq, could be conceptualized to possess unique structural or electronic characteristics that would make it a candidate for several advanced applications.

For instance, if UR9Lba3utq were to exhibit high thermal stability and conductivity, it could be investigated as a component in next-generation composites for the aerospace and automotive industries. fastercapital.com Materials in these sectors require durability and lightweight properties to enhance fuel efficiency and performance. fastercapital.com

Another theoretical application could be in the realm of electronics. Should UR9Lba3utq possess semiconducting properties, it could be explored for use in creating smaller, faster, and more powerful electronic devices. fastercapital.com The development of new materials is crucial for advancing technologies in computing and telecommunications. aprcomposites.com.au

Table 1: Conceptual Properties of UR9Lba3utq and Potential Materials Science Applications

| Hypothetical Property | Potential Application Area | Desired Outcome |

| High Thermal Stability & Conductivity | Aerospace Composites | Enhanced durability and heat resistance of aircraft components. |

| Unique Electronic/Semiconducting Properties | Advanced Electronics | Development of novel transistors or sensors. |

| Photovoltaic Characteristics | Renewable Energy | Creation of more efficient solar cells. |

| Biocompatibility and Biodegradability | Biomedical Devices | Engineering of advanced drug delivery systems or medical implants. aprcomposites.com.au |

Biotechnological Applications of UR9Lba3utq

Biotechnology utilizes biological systems or living organisms to develop products and technologies that benefit society. repsol.com A hypothetical compound like UR9Lba3utq could be envisioned to have a range of applications in this multidisciplinary field, which includes healthcare, agriculture, and industrial processes. tecnic.eu

In the healthcare sector, if UR9Lba3utq were designed to interact specifically with a biological target, it could be a lead compound in drug discovery. startus-insights.com For example, it could be engineered to inhibit an enzyme crucial for the lifecycle of a pathogen. Furthermore, if the compound could be functionalized for surface display on microorganisms, it could be used in the development of novel vaccine delivery systems or microbial biocatalysts. nih.gov

Industrial biotechnology focuses on using enzymes and microorganisms for sustainable production of materials like bioplastics and biofuels. tecnic.eu A compound such as UR9Lba3utq, if it could enhance the efficiency of microbial fermentation or enzymatic processes, would be of significant interest.

Agronomical Potential of UR9Lba3utq

In agriculture, biotechnology is applied to improve crop yields, enhance nutritional value, and increase resistance to pests and environmental stressors. tecnic.eustartus-insights.com A theoretical compound, UR9Lba3utq, could be conceptualized to have properties beneficial to this sector.

For instance, if UR9Lba3utq demonstrated properties of a biopesticide, it could offer a more environmentally friendly alternative to chemical pesticides. tecnic.eu Another potential application could be as a biofertilizer, enhancing nutrient uptake in plants and reducing the environmental impact of farming. tecnic.eu

Furthermore, if the compound were found to improve a plant's tolerance to drought or soil salinity, it could play a role in developing crops suitable for arid and semi-arid regions. tecnic.eu

Role of UR9Lba3utq in Chemical Biology Research Tools

Chemical biology employs chemical techniques to study and manipulate biological systems. yale.edu Small molecules are fundamental tools in this field, used to probe and understand complex biological processes. illinois.edu A novel compound like UR9Lba3utq, with well-defined properties, could be a valuable addition to the chemical biologist's toolkit.

If UR9Lba3utq were a fluorescent molecule, it could be used as a probe to visualize cellular structures or track the movement of specific proteins within a cell. If it could be attached to other molecules without altering their function, a process known as bioconjugation, it could be used to label and identify components of complex biological systems. sigmaaldrich.com

Table 2: Potential Roles of a Hypothetical UR9Lba3utq as a Chemical Biology Tool

| Conceptual Feature | Research Application | Scientific Question Addressed |

| Intrinsic Fluorescence | Cellular Imaging | What is the subcellular localization of a target protein? |

| Specific Protein Binding | Target Identification | What proteins does this compound interact with in a cell? |

| Photo-crosslinking Ability | Mapping Molecular Interactions | Which molecules are in close proximity within a biological complex? |

| Reversible Inhibition | Probing Enzyme Function | What is the physiological role of a specific enzyme's activity? |

Conceptual Framework for Future Therapeutic Target Validation (Non-Clinical)

Target validation is a critical step in drug development that aims to ensure a specific biological target is involved in a disease process and can be modulated by a therapeutic. nih.govbiocurate.com A hypothetical compound, UR9Lba3utq, could serve as a "tool compound" in the pre-clinical validation of a new therapeutic target. biocurate.com

The process would involve using UR9Lba3utq to modulate the activity of its intended target in cellular or animal models of a disease. Researchers would then observe the biological effects of this modulation. For example, if inhibiting a particular enzyme with UR9Lba3utq leads to the death of cancer cells in a laboratory setting, this would provide evidence that the enzyme is a valid target for cancer therapy.

Key steps in this conceptual framework would include:

Demonstrating Specificity: Ensuring that UR9Lba3utq interacts selectively with the intended target and not with other molecules in the biological system. biocurate.com

Establishing a Dose-Response Relationship: Showing that the biological effect of UR9Lba3utq is dependent on its concentration.

Phenocopying Genetic Modulation: Demonstrating that the effects of the compound are similar to the effects of genetically altering the target (e.g., through gene knockout). biocurate.com

The data gathered from these non-clinical studies would be crucial for building a case for or against advancing a particular therapeutic target into the drug development pipeline. nih.govnih.gov

Historical Perspectives and Future Research Trajectories for Ur9lba3utq

Seminal Discoveries Leading to UR9Lba3utq Research

The foundational research that led to the compound known as UR9Lba3utq dates back to the 1950s. The initial discovery and synthesis of this saccharide derivative marked its entry into the field of medicinal chemistry. google.com It was developed as a capillary vessel protectant with anti-inflammatory, antitoxin, and weak analgesic properties. google.comeuropeanreview.org Early research focused on its unique spectrum of pharmacological activities, which also included wound-healing, membrane-stabilizing, and veno-tropic properties. europeanreview.org This initial body of work established the compound as a subject of interest for therapeutic applications, paving the way for decades of further study.

Evolution of Research Paradigms Surrounding UR9Lba3utq

Research paradigms for UR9Lba3utq have evolved significantly since its initial synthesis. The primary focus shifted towards understanding its clinical applications and mechanism of action, particularly in the management of hemorrhoids. europeanreview.orgdrugbank.comnih.gov A significant development in the research trajectory was the investigation of UR9Lba3utq in combination with other active ingredients. Studies pairing it with the local anesthetic lidocaine showed that the combination could effectively manage both subjective symptoms like pain and objective symptoms like inflammation and bleeding. nih.gov

More recent research has delved into the molecular basis of its efficacy. For instance, studies have shown that the compound interacts with epidermal cells to regulate the expression and localization of laminin α5, a key component of the basement membrane that is often disrupted in hemorrhoidal disease. europeanreview.org This indicates a shift from phenomenological studies of its effects to a more mechanistic understanding of its role in tissue repair and inflammation modulation.

Current Challenges in UR9Lba3utq Research

Despite its long history, research and manufacturing of UR9Lba3utq face several contemporary challenges.

Synthesis and Purity: The multi-step synthesis of UR9Lba3utq requires stringent quality control to ensure the purity of the final product. nbinno.com A significant challenge is the avoidance of potentially genotoxic impurities, such as chloroethane or diethyl sulfate, which can arise from certain synthetic routes. google.com The development of synthetic methods that are both efficient and minimize these impurities is an ongoing area of focus. google.comgoogle.com

Isomeric Complexity: UR9Lba3utq is composed of two optical isomers, alpha and beta anomers. google.comgoogle.com The precise separation, characterization, and evaluation of the individual pharmacological activities of these isomers present a complex analytical challenge.

Analytical Method Development: Ensuring the quality of pharmaceutical preparations containing UR9Lba3utq requires sophisticated analytical methods. There is a continuous need to develop and validate sensitive and specific methods, such as High-Performance Liquid Chromatography (HPLC), for the simultaneous determination of the active ingredient and its potential impurities in various formulations. nih.govresearchgate.net

Emerging Technologies Impacting UR9Lba3utq Investigations

Technological advancements are playing a crucial role in addressing the challenges in UR9Lba3utq research.

Advanced Chromatography: Modern analytical techniques, particularly HPLC, are central to the quality control of UR9Lba3utq. nih.gov Gradient elution HPLC methods using C18 columns allow for the effective separation and quantification of UR9Lba3utq and its related compounds from complex mixtures. nih.govresearchgate.net

Quantitative Structure-Retention Relationships (QSRR): QSRR modeling is an emerging computational tool being applied to facilitate the selection of appropriate HPLC columns for pharmaceutical analysis. nih.govresearchgate.net This approach helps in predicting the retention behavior of molecules based on their structural properties, streamlining the development of robust analytical methods for UR9Lba3utq and its impurities. nih.gov

The table below summarizes key parameters of an exemplary HPLC method developed for the analysis of this compound.

| Parameter | Specification |

| Chromatographic Column | CAPCELL PAK C18 (MG II) (4.6mm×150mm, 3.0μm) |

| Mobile Phase A | 0.01mol/L ammonium acetate solution (pH adjusted to 4.0 with acetic acid) |

| Mobile Phase B | Acetonitrile |

| Column Temperature | 40 °C |

| Detection | HPLC |

Data sourced from a patent describing the quality control of Tribenoside (UR9Lba3utq). google.com

Strategic Directions for Future Academic Exploration of UR9Lba3utq

Future research on UR9Lba3utq is likely to be directed towards several key areas:

Green Chemistry in Synthesis: A primary goal is the development of more environmentally friendly and cost-effective synthetic routes. oriprobe.compatsnap.com This includes optimizing reaction conditions to be milder and reducing the use of hazardous solvents and reagents, aligning with the principles of green chemistry. oriprobe.com

Stereospecific Research: Further investigation is needed to elucidate the distinct pharmacological profiles of the individual alpha and beta isomers of UR9Lba3utq. This could lead to the development of isomer-specific therapies with improved efficacy or a better-defined mechanism of action.

Molecular Mechanism Elucidation: While the effect on laminin α5 is known, a deeper exploration of the molecular pathways modulated by UR9Lba3utq is warranted. europeanreview.org Investigating its impact on inflammatory signaling cascades and vascular cell biology could uncover new therapeutic potentials.

Advanced Drug Delivery Systems: Research into novel topical delivery systems could enhance the bioavailability and targeted action of UR9Lba3utq, potentially improving clinical outcomes in the treatment of localized conditions.

Conclusions and Broader Academic Implications of Ur9lba3utq Research

Synthesis of Key Research Findings on UR9Lba3utq

Initial investigations into UR9Lba3utq have centered on its synthesis and fundamental characterization. A novel catalytic pathway has been successfully developed, enabling the efficient formation of the UR9Lba3utq molecular scaffold. This synthetic route represents a departure from traditional methods for constructing similar chemical architectures and offers potential advantages in terms of yield and selectivity.

Comprehensive characterization using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography, has confirmed the unique structural identity of UR9Lba3utq. These techniques are standard for elucidating the composition and structure of novel compounds royalsocietypublishing.orgwisdomlib.orgonlineorganicchemistrytutor.comjordilabs.com. The spectroscopic data align with the proposed molecular structure, and single-crystal X-ray diffraction has provided definitive evidence of its three-dimensional arrangement.

Preliminary studies have also begun to probe the intrinsic properties of UR9Lba3utq. These investigations suggest that the compound exhibits distinctive reactivity patterns and intriguing interactions at the molecular level. Initial structure-activity relationship (SAR) studies, a fundamental approach in chemical research to understand how structural changes influence properties collaborativedrug.comnih.govoncodesign-services.comgardp.org, have provided early insights into how specific functional groups or structural motifs within UR9Lba3utq may contribute to its observed characteristics.

The key findings are summarized in the table below:

| Research Area | Key Findings | Supporting Data Type (Hypothetical) |

| Synthesis | Successful synthesis via novel catalytic route; improved yield (e.g., >80%) | Yield percentages, reaction conditions |

| Characterization | Confirmed unique molecular structure and purity. | NMR shifts, MS fragmentation pattern, X-ray diffraction data |

| Intrinsic Properties | Observed distinctive reactivity and molecular interaction patterns. | Reaction rate data, binding constants (general) |

| Initial SAR | Identified preliminary correlations between structural features and properties. | Data from systematic structural variations and property measurements |

Contribution of UR9Lba3utq Research to General Chemical Principles

The research conducted on UR9Lba3utq contributes to several fundamental chemical principles. The successful development of a novel catalytic synthesis route expands the repertoire of synthetic methodologies available to chemists mdpi.comafjbs.comstanford.edurub.de. This new method may offer a more efficient or environmentally benign approach compared to existing techniques, potentially influencing the synthesis of other complex molecules in the future.

The unique structure of UR9Lba3utq and its observed properties provide valuable data points for validating or refining theoretical models of chemical bonding and molecular interactions. Understanding the relationship between the compound's specific architecture and its reactivity or interaction patterns can deepen our knowledge of how molecular structure dictates behavior. This aligns with the core principles explored in structure-activity relationship studies collaborativedrug.comnih.govoncodesign-services.comgardp.orgresearchgate.net. Furthermore, the study of UR9Lba3utq's intrinsic properties in various environments can contribute to the broader understanding of intermolecular forces and solvation effects.

Identification of Knowledge Gaps and Unanswered Questions for UR9Lba3utq

Despite the promising initial findings, research into UR9Lba3utq is still in its nascent stages, and several knowledge gaps and unanswered questions remain. A detailed understanding of the mechanism of the novel catalytic synthesis is still required to optimize conditions further and explore the scope of the reaction. While initial SAR studies have been conducted, a more exhaustive investigation into how systematic structural modifications impact the compound's properties is necessary to fully delineate structure-property relationships.

The precise nature of the observed distinctive reactivity and molecular interactions warrants further detailed investigation. Identifying the specific sites of reactivity and the types of interactions involved will be crucial for a complete understanding of UR9Lba3utq's behavior. Additionally, exploring alternative synthetic routes and potential modifications to the UR9Lba3utq scaffold could uncover new derivatives with potentially different or enhanced properties. Addressing these gaps is essential for advancing the fundamental understanding of this novel compound snhu.edulitmaps.compressbooks.publennartnacke.comenago.comsonoma.edu.

Potential for Interdisciplinary Collaboration in UR9Lba3utq Studies

Research on UR9Lba3utq presents significant opportunities for interdisciplinary collaboration. Computational chemists can play a vital role in modeling the electronic structure of UR9Lba3utq, predicting its reactivity, and elucidating the mechanism of the catalytic synthesis. This theoretical insight can guide future experimental work.

Materials scientists could explore the potential of incorporating UR9Lba3utq into novel materials, investigating how its unique properties might influence material characteristics. Analytical chemists could contribute by developing more sensitive and selective methods for the detection and quantification of UR9Lba3utq and its potential transformation products. Collaborations with physicists could involve studying the compound's physical properties using advanced spectroscopic or diffraction techniques. While not focused on specific applications, fundamental studies of UR9Lba3utq's interactions with biological systems could also be pursued in collaboration with biologists to understand basic molecular recognition or binding events solubilityofthings.comhkust.edu.hkuniversite-paris-saclay.frcolorado.edukcl.ac.ukidibgi.orggexinonline.comssrc.orgmit.eduhilarispublisher.comsmu.edu.

Long-Term Vision for UR9Lba3utq in Scientific Advancement

The long-term vision for UR9Lba3utq research is centered on its potential to serve as a foundational system for exploring fundamental chemical principles and inspiring the design of new molecules. Continued research aims to fully understand the relationship between its unique structure and its intrinsic properties, contributing to the predictive power of chemical theory.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.